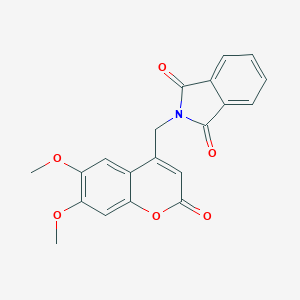

4-Phthalimidylmethyl-6,7-dimethoxycoumarin

説明

Significance of Coumarin (B35378) Scaffolds in Contemporary Research

The coumarin scaffold, a benzopyrone structure, is a privileged framework in medicinal chemistry and drug discovery. researchgate.netnih.govmdpi.com Found in numerous natural products, particularly in plants, coumarins exhibit a vast array of biological activities. researchgate.netnih.gov These activities include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. researchgate.netresearchgate.net

The versatility of the coumarin nucleus allows for extensive synthetic modification, enabling the development of a large number of derivatives designed to interact with various biological targets. mdpi.comresearchgate.net Their simple structure, low molecular weight, and high bioavailability make them attractive lead compounds in the quest for new therapeutic agents. nih.gov Researchers have successfully developed coumarin-based compounds for treating a range of diseases, and they continue to be a focal point in the development of new pharmaceuticals. researchgate.netmdpi.com The ability of coumarins to interact with diverse enzymes and receptors in living organisms underscores their importance in contemporary research. nih.gov

Overview of Phthalimide (B116566) and Dimethoxy Moiety Contributions to Molecular Design and Biological Activity

The specific biological profile of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin is significantly influenced by its constituent chemical groups: the phthalimide moiety and the dimethoxy groups.

The phthalimide (isoindoline-1,3-dione) core is a well-established pharmacophore in drug design, recognized for its broad spectrum of biological activities. ucl.ac.uknih.gov Phthalimide derivatives have demonstrated anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. ucl.ac.ukbiomedgrid.commdpi.com The imide ring is a crucial structural feature, and the phthalimide ring system is considered an essential pharmacophoric fragment for these activities. nih.govrsc.org The acidic nature of the imide group allows for hydrogen bonding interactions, which can influence solubility and interactions with biological targets. rsc.org Furthermore, the phthalimide moiety can enhance π-π stacking interactions and facilitate the complexation of metal ions.

The dimethoxy groups, specifically at the 6 and 7 positions of the coumarin ring, play a crucial role in modulating the compound's physicochemical properties and biological activity. The presence of methoxy (B1213986) groups can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes. In various molecular frameworks, the inclusion of 6,7-dimethoxy substituents has been linked to potent biological effects. For instance, this substitution pattern is found in compounds investigated as P-glycoprotein inhibitors to combat multidrug resistance in cancer and as potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov In the context of this compound, these electron-donating groups also modulate its photophysical properties, influencing its fluorescence intensity and wavelength.

Research Findings on this compound

In vitro studies have highlighted the potential of this compound across several biological domains.

Antimicrobial Activity

The compound has shown notable activity against various bacterial and fungal strains. Its mechanism is suggested to involve the disruption of microbial cell membranes and the inhibition of nucleic acid synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cell lines. Mechanistic studies suggest that it activates the caspase pathway.

| Cell Line | Cancer Type | IC50 Value (48h treatment) |

| MCF-7 | Breast Cancer | ~15 µM |

| HeLa | Cervical Cancer | Activity noted |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, demonstrating an ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Structure

3D Structure

特性

IUPAC Name |

2-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c1-25-16-8-14-11(7-18(22)27-15(14)9-17(16)26-2)10-21-19(23)12-5-3-4-6-13(12)20(21)24/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVDKHBDSXMBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399726 | |

| Record name | 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-36-5 | |

| Record name | 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin

Advanced Synthetic Routes for 4-Phthalimidylmethyl-6,7-dimethoxycoumarin

The synthesis of this compound is a multi-step process that begins with the appropriate functionalization of the coumarin (B35378) core, followed by the introduction of the phthalimidylmethyl group.

Precursor Synthesis: Bromination of 6,7-Dimethoxycoumarin

The key precursor for the synthesis of the title compound is 4-(bromomethyl)-6,7-dimethoxycoumarin. This intermediate is typically prepared through the bromination of a suitable 4-methyl-6,7-dimethoxycoumarin derivative. The bromomethyl group at the C-4 position is highly reactive and serves as an excellent site for subsequent nucleophilic substitution. chemimpex.com The synthesis of related 4-halomethyl coumarins has been described, often involving the reaction of a phenol (B47542) with a γ-haloacetoacetic ester in the presence of a strong acid. google.com For instance, the bromination of methyl groups on heterocyclic rings can be achieved using various brominating agents, with the choice of agent and reaction conditions being crucial for achieving high yields and selectivity. nih.gov

The physical and chemical properties of the resulting 4-(bromomethyl)-6,7-dimethoxycoumarin are well-documented, confirming its identity and utility as a synthetic intermediate. sigmaaldrich.comscbt.com

Table 1: Properties of 4-(Bromomethyl)-6,7-dimethoxycoumarin

| Property | Value | Reference |

| CAS Number | 88404-25-5 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₂H₁₁BrO₄ | sigmaaldrich.comscbt.com |

| Molecular Weight | 299.12 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 212-216 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Nucleophilic Substitution Reactions in Target Compound Formation

The formation of this compound is achieved through a nucleophilic substitution reaction. In this step, the highly reactive 4-(bromomethyl)-6,7-dimethoxycoumarin is treated with potassium phthalimide (B116566). The phthalimide anion acts as the nucleophile, displacing the bromide ion from the methyl group at the C-4 position of the coumarin ring. This reaction, a variation of the Gabriel synthesis, is a well-established method for the preparation of primary amines, with the phthalimide group serving as a protecting group. rsc.org The reaction typically proceeds with good yield, providing the desired this compound.

Derivatization Strategies and Analogue Synthesis

The phthalimide group in this compound can be readily removed to yield the corresponding primary amine, which serves as a versatile building block for the synthesis of a wide range of analogues.

Synthesis of 4-Aminomethyl-6,7-dimethoxycoumarin

The deprotection of the phthalimide group is most commonly achieved by hydrazinolysis, a method known as the Ing-Manske procedure. Treatment of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, leads to the cleavage of the phthalimide group and the formation of 4-aminomethyl-6,7-dimethoxycoumarin and phthalhydrazide (B32825) as a byproduct. This primary amine is a key intermediate for further functionalization.

Exploration of Other Functional Group Modifications and their Chemical Implications

The primary amine of 4-aminomethyl-6,7-dimethoxycoumarin is a nucleophilic center that can undergo a variety of chemical transformations to yield a diverse array of derivatives. These modifications can significantly alter the chemical and physical properties of the parent molecule. Examples of such transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These derivatization strategies allow for the systematic exploration of the chemical space around the 4-aminomethyl-6,7-dimethoxycoumarin scaffold. For example, the synthesis of various anilinoquinolines from related amino-functionalized precursors has been reported, highlighting the versatility of such intermediates. nih.govnih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound and its derivatives is governed by the constituent functional groups: the coumarin core, the dimethoxy-substituted benzene (B151609) ring, and the side chain at the C-4 position. The coumarin ring system itself can participate in various reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions. nih.govsciensage.inforesearchgate.net The electron-donating methoxy (B1213986) groups on the benzene ring influence the reactivity of the aromatic system, making it more susceptible to electrophilic attack.

The side chain at the C-4 position, particularly the phthalimidomethyl and aminomethyl groups, is the primary site for the chemical transformations discussed in the derivatization section. The reactivity of this position allows for the covalent attachment of this coumarin derivative to other molecules, a strategy that has been employed in the development of fluorescent probes and other chemical tools. chemimpex.com

Oxidative Transformations

The oxidative transformation of this compound can be anticipated to primarily affect the electron-rich coumarin ring system. The stability of coumarin derivatives in the presence of oxidative species is a critical factor, particularly in the context of advanced oxidation processes (AOPs) used for the degradation of persistent organic compounds. nih.gov

The 6,7-dimethoxy substitution on the benzene portion of the coumarin ring significantly increases its electron density, making it more susceptible to oxidation compared to the unsubstituted coumarin. Under strong oxidative conditions, such as those employed in AOPs which generate highly reactive hydroxyl radicals, the coumarin scaffold is likely to undergo degradation. nih.gov The reaction would likely proceed through the formation of hydroxylated intermediates, followed by ring-opening of the pyrone and benzene rings.

It is important to note that while the general oxidative degradation of coumarins is studied, specific and controlled oxidative transformations of this compound that selectively target a particular part of the molecule without degrading the entire structure are not widely reported. The phthalimide and methyl moieties are generally more resistant to oxidation compared to the activated aromatic ring.

Reductive Pathways

The reductive transformations of this compound primarily focus on the phthalimide group. The phthalimide moiety serves as a protecting group for the primary amine, and its reductive cleavage is a key step in liberating the aminomethyl functionality.

A mild and efficient method for the deprotection of phthalimides involves a two-stage, one-flask procedure using sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, such as 2-propanol, followed by treatment with acetic acid. organic-chemistry.org This reaction proceeds via the reduction of one of the carbonyl groups of the phthalimide to a hydroxyl group, forming a hemiaminal intermediate. Subsequent treatment with acid facilitates the cleavage of the C-N bond, releasing the primary amine, in this case, 4-aminomethyl-6,7-dimethoxycoumarin. This method is particularly advantageous as it avoids the harsh conditions of traditional acid or base hydrolysis. organic-chemistry.org

Table 1: Reductive Deprotection of this compound

| Reactant | Reagents | Product | Reference |

| This compound | 1. NaBH₄, 2-propanol2. Acetic Acid | 4-Aminomethyl-6,7-dimethoxycoumarin | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Phthalimide Moiety

The most significant nucleophilic substitution reaction involving the phthalimide moiety of this compound is its cleavage to unmask the primary amine. The Ing-Manske procedure, which utilizes hydrazine (N₂H₄), is a classic and widely employed method for this transformation. thermofisher.commdpi.com

In this reaction, hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbons of the phthalimide ring. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The initial attack of hydrazine leads to the opening of the phthalimide ring. A subsequent intramolecular cyclization results in the formation of the highly stable, cyclic phthalhydrazide byproduct and the liberation of the desired primary amine, 4-aminomethyl-6,7-dimethoxycoumarin. wikipedia.orgmasterorganicchemistry.com This method is often preferred due to its mild and neutral reaction conditions. thermofisher.com

Table 2: Hydrazinolysis of this compound

| Reactant | Reagent | Solvent | Products | Reference |

| This compound | Hydrazine hydrate | Ethanol or DMF | 4-Aminomethyl-6,7-dimethoxycoumarin and Phthalhydrazide | wikipedia.orgmasterorganicchemistry.comthermofisher.com |

Molecular Interactions and Mechanistic Insights of 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin

Investigations into Fluorescence Mechanisms

The fluorescence of coumarin (B35378) derivatives is a key attribute that underpins their use in various scientific and technological applications, including as fluorescent labels and probes. uevora.pt The specific arrangement of substituents on the coumarin ring system dictates their photophysical behavior.

Photophysical Properties and Modulation by Molecular Structure

The photophysical properties of coumarin derivatives are highly sensitive to their molecular structure and the surrounding environment. The core 6,7-dimethoxycoumarin structure is known to be fluorescent, and its properties can be further tuned by substitution at various positions. researchgate.netnih.gov The introduction of different functional groups can alter the electron density within the molecule, thereby influencing the energies of the ground and excited states and, consequently, the absorption and emission characteristics.

For instance, studies on related coumarin compounds have shown that the position of methoxy (B1213986) groups significantly affects their photophysical properties. researchgate.net Generally, electron-donating groups, such as methoxy groups, at the 7-position of the coumarin ring tend to enhance fluorescence. researchgate.net While specific photophysical data for 4-Phthalimidylmethyl-6,7-dimethoxycoumarin are not extensively documented in publicly available literature, the foundational photophysical characteristics can be inferred from its constituent parts.

The substitution at the 4-position is also critical in modulating the fluorescence of the coumarin core. The presence of a methyl group at this position, as seen in 4-methyl-6-methoxy coumarin, influences the excited-state dipole moment and solvatochromic shifts. researchgate.net In the case of this compound, the phthalimidylmethyl group at the 4-position is expected to play a significant role in defining its unique photophysical signature.

Role of Phthalimide (B116566) and Dimethoxy Moieties in Fluorescence Characteristics

The fluorescence characteristics of this compound are a direct consequence of the interplay between the electron-donating dimethoxy groups and the electron-accepting phthalimide moiety. The 6,7-dimethoxy groups on the benzene (B151609) ring of the coumarin core increase the electron density of the system, which generally leads to enhanced fluorescence quantum yields. researchgate.netnih.gov

The phthalimide group, on the other hand, is known to be an electron-accepting moiety. The introduction of such a group can lead to the formation of an intramolecular charge-transfer (ICT) state upon photoexcitation. rsc.orgrsc.org In molecules possessing both electron-donating and electron-accepting moieties, absorption of light can promote an electron from the donor part to the acceptor part, resulting in a highly polar excited state. This ICT character often leads to significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. rsc.org

In this compound, the dimethoxycoumarin scaffold can act as the electron donor and the phthalimide as the electron acceptor. The methylene (B1212753) linker (-CH2-) separating the phthalimide from the coumarin ring at the 4-position will influence the extent of electronic coupling between these two moieties. This linkage will affect the efficiency of the ICT process and, consequently, the fluorescence quantum yield and Stokes shift of the molecule. The formation of a twisted intramolecular charge transfer (TICT) state is also a possibility, which can sometimes lead to fluorescence quenching. rsc.org

Enzymatic Interaction Studies

Coumarin derivatives are widely utilized as fluorescent tools to study enzymatic processes. nih.gov Their application ranges from substrates for measuring enzyme activity to covalent labels for tracking biomolecules. nih.govresearchgate.net

Modulation of Enzyme Activity through Covalent Labeling

While direct studies on the use of this compound for covalent labeling of enzymes are not readily found, the closely related compound, 4-bromomethyl-6,7-dimethoxycoumarin (B14644), is a known fluorescent labeling reagent for carboxylic acids. sigmaaldrich.com The bromomethyl group is a reactive moiety that can readily undergo nucleophilic substitution with functional groups on biomolecules, such as the carboxylate groups of acidic amino acid residues or the N-terminus of proteins, to form a stable covalent bond.

It is plausible that this compound could be designed as a precursor to a reactive species for covalent labeling. For instance, the phthalimide group can be used as a protecting group for an amine, which, upon deprotection, could be modified to create a reactive functional group. Alternatively, the phthalimide ring itself could potentially be involved in interactions with the enzyme's active site. Coumarin-based probes have been developed for the covalent inhibition and fluorescent detection of enzymes like rabbit muscle aldolase. mdpi.com These probes often work by reacting with a nucleophilic residue in the enzyme's active site, leading to both inhibition and a fluorescent signal.

Conformational Analysis of Labeled Biomacromolecules

The covalent attachment of a fluorescent probe like a coumarin derivative to a biomacromolecule allows for the investigation of its conformation and dynamics. uevora.pt The fluorescence of the attached label is often sensitive to its local microenvironment. Changes in protein conformation, for example during substrate binding or protein-protein interactions, can alter the environment around the fluorescent label, leading to changes in its emission spectrum, intensity, or anisotropy. These changes can be monitored to provide insights into the structural dynamics of the biomacromolecule. While there are no specific reports on using this compound for this purpose, the general principles of using environmentally sensitive fluorophores like coumarins are well-established. nih.gov

Molecular Level Antimicrobial Mechanisms

Coumarin and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial effects. nih.govnih.gov The mechanism of action is often related to the specific chemical structure of the coumarin derivative.

Research on the antimicrobial properties of coumarin analogues has indicated that the presence of methoxy groups on the coumarin skeleton can contribute to their activity against various pathogens. The proposed mechanism for some coumarin derivatives involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.com

Disruption of Microbial Cell Membrane Integrity

The coumarin nucleus is a well-established pharmacophore with a recognized role in antimicrobial activity. Studies on coumarin analogues have indicated that their mechanism of action can involve the disruption of microbial cell membrane integrity. Research on 6,7-dimethoxycoumarin, the parent scaffold of the target molecule, has shown that it possesses notable antimicrobial activity against various foodborne pathogens. The antimicrobial efficacy of coumarin derivatives is often linked to the presence of methoxy functional groups on the coumarin skeleton.

The proposed mechanism involves an increase in the permeability of the cell membrane. This is thought to occur due to the lipophilic nature of the coumarin derivatives, which facilitates their interaction with the phospholipid bilayer of the microbial cell membrane. This interaction can lead to a loss of structural integrity, resulting in the leakage of essential intracellular components, such as ATP and other cellular constituents, ultimately leading to cell death. While this mechanism has been established for the 6,7-dimethoxycoumarin core, the addition of the phthalimidylmethyl group at the 4-position could potentially modulate this activity. The phthalimide moiety, being a relatively large and hydrophobic group, may enhance the compound's ability to intercalate into the lipid bilayer, thereby potentially increasing its membrane-disrupting effects.

Inhibition of Microbial Nucleic Acid Synthesis

The phthalimide group, a key structural feature of this compound, is known to be a versatile pharmacophore present in numerous compounds with a wide range of biological activities. One of the documented mechanisms of action for some phthalimide derivatives is the inhibition of nucleic acid synthesis. This can occur through various modes of interaction with DNA.

Studies on certain N-substituted phthalimide derivatives have demonstrated their ability to bind to DNA. The planar structure of the phthalimide ring allows it to intercalate between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, thereby interfering with essential cellular processes such as DNA replication and transcription. Molecular docking studies of some phthalimide derivatives have suggested that they can recognize and bind within the minor groove of the DNA dodecamer. By binding to DNA, these compounds can inhibit the action of enzymes crucial for nucleic acid synthesis, such as DNA topoisomerases. While direct evidence for this compound is not available, the presence of the phthalimide moiety strongly suggests that inhibition of nucleic acid synthesis could be a plausible mechanism of its antimicrobial action.

Cellular and Subcellular Mechanisms of Action

Beyond direct antimicrobial effects, the constituent moieties of this compound suggest potential interactions with various cellular and subcellular processes, particularly in eukaryotic cells, which could be relevant to its broader pharmacological profile, including potential anticancer or anti-inflammatory activities.

Effects on Specific Cellular Signaling Pathways

Both coumarin and phthalimide derivatives have been reported to modulate various cellular signaling pathways that are often dysregulated in diseases like cancer.

Coumarin-Mediated Effects: Coumarin derivatives have been shown to influence key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. For instance, some coumarins can inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK and p38, which are involved in cell proliferation and inflammation.

Phthalimide-Mediated Effects: Phthalimide-based compounds have also been extensively studied for their impact on cellular signaling. Some derivatives have been shown to inhibit the PI3K/AKT, ERK, and p38 signaling pathways, which are critical for cell growth, survival, and migration. Furthermore, certain phthalimide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. Computational studies have suggested that phthalimide derivatives can also act as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway by targeting the TGF-β type I receptor kinase (ALK5).

Given these precedents, it is conceivable that this compound could exert its biological effects by modulating one or more of these critical signaling cascades, although experimental verification is required.

Interactions with Intracellular Molecular Targets

The specific intracellular molecules that a compound binds to are central to its mechanism of action. Both coumarin and phthalimide derivatives have been found to interact with a range of intracellular targets.

Coumarin-Related Targets: The biological activities of coumarins are diverse and depend on their specific substitution patterns. They have been shown to interact with a variety of enzymes and receptors.

Phthalimide-Related Targets: Phthalimide derivatives have been identified to bind to several important intracellular proteins. For instance, a novel phthalimide derivative, TC11, was found to directly bind to nucleophosmin (B1167650) 1 (NPM1), a protein with roles in ribosome biogenesis and cell cycle regulation. Perhaps one of the most significant recent discoveries related to phthalimides is their ability to "hijack" the cellular protein degradation machinery. By conjugating a phthalimide moiety to a ligand for a target protein, it is possible to create a Proteolysis-Targeting Chimera (PROTAC). The phthalimide part of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), bringing the E3 ligase complex into proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The phthalimidylmethyl group in this compound could potentially enable such interactions, suggesting a sophisticated mechanism for modulating cellular protein levels. However, without direct experimental data, this remains a compelling hypothesis based on the known activities of the phthalimide scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin Analogues

Impact of Substituent Variation on Biological Activity

The biological activity of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin is a composite of the contributions from its distinct structural components: the phthalimidylmethyl group at the C-4 position and the dimethoxy substituents at the C-6 and C-7 positions of the coumarin (B35378) core. Understanding the individual and synergistic roles of these moieties is crucial for elucidating the molecule's mechanism of action and for the rational design of more effective analogues.

The phthalimide (B116566) moiety is recognized in medicinal chemistry as a versatile pharmacophore, contributing to a wide spectrum of biological activities. nih.gov Its incorporation into the coumarin scaffold at the 4-position via a methyl linker is anticipated to significantly modulate the pharmacological profile of the parent molecule. The phthalimide group is known to be a key component in compounds with anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.govucl.ac.ukbiomedgrid.comrsc.org

The hydrophobic nature of the phthalimide ring can enhance the molecule's ability to traverse biological membranes, which may lead to improved bioavailability and cellular uptake. nih.gov The imide group within the phthalimide structure can participate in hydrogen bonding interactions, which are often crucial for binding to biological targets such as enzymes and receptors. rsc.org

While direct SAR studies on the 4-phthalimidylmethyl substituent in this specific coumarin are not extensively documented, the known bioactivities of other phthalimide-containing compounds suggest that this group likely imparts a unique pharmacological signature. For instance, the anti-inflammatory effects of some phthalimide derivatives are attributed to their ability to modulate inflammatory mediators. ucl.ac.ukbiomedgrid.com In the context of anticancer activity, the planar structure of the phthalimide ring can facilitate intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression. nih.gov

The substitution pattern on the benzenoid ring of the coumarin nucleus plays a pivotal role in determining the molecule's biological activity. The presence of methoxy (B1213986) groups at the C-6 and C-7 positions, as seen in this compound, is a key determinant of its pharmacological effects.

Systematic modifications of a related compound, 4-senecioyloxymethyl-6,7-dimethoxycoumarin, have demonstrated that the 6,7-dimethoxy moiety is important for its bioactivity. nih.gov The positioning of these groups is also critical. For example, in a study of 3-arylcoumarin derivatives, it was found that 6,7-dihydroxycoumarins exhibited significantly higher inhibitory activity against human placental glutathione S-transferase (GST) than their 7,8-dihydroxy counterparts. nih.gov This suggests that the 6,7-substitution pattern is favorable for certain biological interactions.

Furthermore, the presence of methoxy groups on the coumarin ring has been linked to antimetastatic effects in other quinoline compounds, indicating their potential role in cancer chemotherapy. nih.gov Methoxy groups can also influence the antioxidant properties of coumarins. While phenolic hydroxyl groups are often associated with radical scavenging, methylation of these groups can modulate this activity and impact other properties like lipophilicity, which in turn affects the compound's interaction with biological systems. areeo.ac.ir

| Substituent | Position | Observed/Inferred Influence on Biological Activity | Potential Mechanisms |

|---|---|---|---|

| Phthalimidylmethyl | C-4 | Contributes to anti-inflammatory, anticancer, and antimicrobial profiles. | Enhances lipophilicity for better membrane permeability; hydrogen bonding via imide group; potential for DNA intercalation. |

| Methoxy | C-6 | Crucial for bioactivity; contributes to antiangiogenic and GST inhibitory effects. | Modulates electronic properties of the aromatic ring; influences binding to enzyme active sites. |

| Methoxy | C-7 | Works in synergy with the C-6 methoxy group to enhance biological responses. | Affects the overall polarity and metabolic stability of the compound. |

Comparative SAR Analysis with Related Coumarin Derivatives

To further understand the structural requirements for the biological activity of this compound, it is instructive to compare its SAR with that of related coumarin derivatives. Such a comparative analysis can highlight the specific contributions of substituents at various positions of the coumarin ring.

The C-4 position of the coumarin ring is a common site for structural modification to alter biological activity. nih.gov Studies on various 4-substituted coumarins have revealed that the nature of the substituent at this position can dramatically influence the pharmacological outcome. For instance, the introduction of different groups at the C-4 position has been a key strategy in the development of coumarin-based anticancer agents. nih.gov

In a series of 4-methyl-7-substituted coumarin hybrids, modifications at the C-7 position were explored while keeping the C-4 methyl group constant, leading to compounds with significant anti-inflammatory and anti-tubercular activities. mdpi.com This underscores the interplay between substituents at different positions. Replacing the phthalimidylmethyl group with other moieties, such as a simple methyl group or a more complex aromatic system, would likely result in a different spectrum of biological activities. The size, electronics, and hydrogen-bonding capacity of the C-4 substituent are all critical factors.

The isomeric positioning of the dimethoxy groups on the coumarin's benzene (B151609) ring has a profound impact on biological activity. As previously mentioned, a comparative study of 3-arylcoumarin derivatives revealed that 6,7-dihydroxycoumarins were more potent GST inhibitors than the corresponding 7,8-dihydroxyisomers. nih.gov This highlights a clear structure-activity relationship based on the substitution pattern.

Furthermore, subtle structural differences between coumarin isomers can lead to marked differences in their biological effects, such as radical scavenging. researchgate.net For example, the shift of a catechol moiety from the 6,7-positions to the 7,8-positions can alter the mechanism of superoxide scavenging. researchgate.net These findings suggest that the 6,7-dimethoxy substitution pattern in this compound is likely optimized for specific biological targets, and other dimethoxy isomers may exhibit different or less potent activities.

| Coumarin Derivative Class | Key Structural Feature | Observed Impact on Bioactivity |

|---|---|---|

| Analogues with Modified C-4 Substituents | Varied groups at the 4-position | Significant modulation of anticancer and anti-inflammatory activities. |

| Dimethoxycoumarin Isomers (e.g., 6,7- vs. 7,8-) | Positional variation of methoxy groups | Alters potency and mechanism of action, including enzyme inhibition and radical scavenging. |

Rational Design of Novel this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of new analogues of this compound with potentially improved therapeutic properties. The goal of such design efforts is to optimize the interactions of the molecule with its biological targets while maintaining a favorable pharmacokinetic profile.

One approach is to introduce various substituents on the phthalimide ring. The addition of electron-donating or electron-withdrawing groups could modulate the electronic properties of the phthalimide moiety, which may enhance its binding affinity to target proteins. For example, the introduction of halogen atoms or nitro groups has been shown to influence the anticancer activity of other coumarin derivatives. nih.gov

Another strategy involves modifying the linker between the coumarin and the phthalimide group. Altering the length or flexibility of the methylene (B1212753) linker could optimize the spatial orientation of the phthalimide group relative to the coumarin core, potentially leading to better target engagement.

Furthermore, the methoxy groups at the C-6 and C-7 positions could be replaced with other functional groups, such as hydroxyls, halogens, or small alkyl chains, to probe the importance of these substituents for a particular biological activity. Bioisosteric replacement of the methoxy groups could also be explored to improve metabolic stability or other pharmacokinetic parameters.

Finally, the principles of molecular hybridization can be applied, where the this compound scaffold is combined with other pharmacophores known to have complementary biological activities. frontiersin.org This could lead to the development of multi-target agents with enhanced efficacy, particularly in complex diseases like cancer. connectjournals.comresearchgate.net

Design Principles for Enhanced Bioactivity and Selectivity

The biological activity of coumarin derivatives is intricately linked to their substitution patterns. For analogues of this compound, modifications at the C4-position and on the phthalimidyl and dimethoxy moieties can significantly influence their therapeutic potential.

Research on related coumarin structures provides valuable insights into the structure-activity relationships (SAR) that can be extrapolated to this specific compound. For instance, in a study of 6,7-dihydroxycoumarin derivatives as inhibitors of the anti-apoptotic protein Mcl-1, the nature of the substituent at the C4-position was found to be a critical determinant of activity. The introduction of a hydrophobic, electron-withdrawing group at this position enhanced the inhibitory capacity, whereas a hydrophilic group was detrimental to potency nih.gov. This suggests that for this compound analogues, modulating the electronic properties and hydrophobicity of the C4-substituent could be a key strategy for optimizing bioactivity.

The phthalimidylmethyl group at the C4-position offers another avenue for modification. The phthalimide moiety itself is a known pharmacophore, and alterations to its structure, such as substitution on the aromatic ring, could influence interactions with biological targets. Additionally, the methylene linker could be modified to alter the flexibility and orientation of the phthalimide group, potentially impacting binding affinity and selectivity.

The 6,7-dimethoxy substitution on the benzo ring of the coumarin is also significant. In a study of a related compound, 4-senecioyloxymethyl-6,7-dimethoxycoumarin, the 6,7-dimethoxy moiety was found to be important for its antiangiogenic activity. This suggests that these methoxy groups may be involved in crucial interactions with the biological target and that modifications to these groups, such as demethylation to hydroxyls or conversion to other alkoxy groups, could modulate the bioactivity and selectivity of this compound analogues.

A summary of key SAR findings from related coumarin derivatives is presented in the table below:

| Coumarin Series | Position of Modification | Favorable for Bioactivity | Unfavorable for Bioactivity | Reference |

| 6,7-Dihydroxycoumarins | C4 | Hydrophobic, electron-withdrawing groups | Hydrophilic groups | nih.gov |

| 4-Methylcoumarins | C3, C7, C8 | Alkyl chains at C3, dihydroxy groups at C7, C8 | - | nih.gov |

| 4-Substituted Coumarins | C3, C4 | Phenyl substitution at C3 for MAO-B inhibition, at C4 for MAO-A inhibition | - |

Strategies for Modulating Photophysical Properties in Advanced Probes

The inherent fluorescence of the coumarin scaffold makes this compound a promising candidate for the development of advanced fluorescent probes for bioimaging and sensing applications. The photophysical properties, including absorption and emission wavelengths, quantum yield, and photostability, can be rationally tuned through specific structural modifications.

A primary strategy for modulating the photophysical properties of coumarin derivatives involves the introduction of electron-donating and electron-withdrawing groups to create a "push-pull" system. This intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation can lead to a significant red-shift in the absorption and emission spectra. In the context of this compound, the 6,7-dimethoxy groups act as electron donors. The phthalimidylmethyl group at the C4-position can be modified to incorporate electron-withdrawing moieties to enhance this push-pull effect.

A study on mitochondria-targeted deep-red/NIR-emitting coumarins, termed "COUPY" dyes, demonstrated that the introduction of a strong electron-withdrawing group, such as a trifluoromethyl group, at the C4-position resulted in a remarkable redshift in absorption and emission maxima and exceptional photostability nih.gov. Conversely, placing a cyano group at the C3-position dramatically reduced the brightness of the fluorophore nih.gov. This highlights the critical role of the position and nature of the electron-withdrawing group in determining the resulting photophysical properties.

The substitution at the 7-position of the coumarin ring is also a well-established strategy for tuning fluorescence. Replacing the N,N-dialkylamino group with a more rigid julolidine-fused ring in the COUPY dyes led to a significant bathochromic shift in both absorption and emission nih.gov. While the subject compound has a methoxy group at the 7-position, this principle of rigidification to reduce non-radiative decay pathways and enhance fluorescence is broadly applicable.

Furthermore, theoretical calculations on various coumarin derivatives have shown that the dipole moment of the first excited state (S1) is significantly larger than that of the ground state (S0), indicating a more polar excited state researchgate.net. This charge redistribution upon excitation is the basis for the solvatochromic behavior of these dyes, where their emission wavelength is sensitive to the polarity of the solvent. This property can be exploited in the design of fluorescent probes that can report on the polarity of their microenvironment within a biological system.

Key strategies for modulating the photophysical properties of coumarin-based probes are summarized in the table below:

| Modification Strategy | Effect on Photophysical Properties | Example | Reference |

| Introduction of Electron-Withdrawing Group at C4 | Redshift in absorption and emission, increased photostability | Trifluoromethyl group | nih.gov |

| Introduction of Electron-Withdrawing Group at C3 | Reduced brightness (quantum yield) | Cyano group | nih.gov |

| Rigidification of Electron-Donating Group at C7 | Bathochromic shift in absorption and emission | Julolidine-fused ring | nih.gov |

| Silylation | Minor effect on transition energies, potential for improved photostability when covalently bonded to a host matrix | - | researchgate.net |

By applying these design principles, novel analogues of this compound can be rationally designed with enhanced bioactivity, improved selectivity, and tailored photophysical properties for specific applications in medicine and biotechnology.

Applications in Advanced Research Methodologies Utilizing 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin

Utilization in Fluorescence-Based Detection and Imaging

The inherent fluorescence of the 6,7-dimethoxycoumarin scaffold makes it a valuable tool for sensitive detection and imaging in biological and chemical systems. The fluorescence of these compounds is often sensitive to the local microenvironment, which can be exploited to probe molecular interactions and dynamics. nih.gov

The precursor, 4-bromomethyl-6,7-dimethoxycoumarin (B14644), is a well-established fluorescent labeling reagent for High-Performance Liquid Chromatography (HPLC), particularly for the analysis of carboxylic acids. sigmaaldrich.com By converting non-fluorescent carboxylic acids into fluorescent esters through derivatization, their detection sensitivity in HPLC systems equipped with a fluorescence detector is significantly enhanced.

The derivatization reaction involves the esterification of a carboxylic acid with 4-bromomethyl-6,7-dimethoxycoumarin. The resulting ester retains the strong fluorescence of the coumarin (B35378) moiety, allowing for the detection of the analyte at very low concentrations. This method has been successfully applied to the quantification of various carboxylic acids, including fatty acids and certain drugs, in complex biological matrices. sigmaaldrich.com

Below is a table summarizing the properties of the key precursor compound used in these HPLC applications.

| Property | Value |

| Compound Name | 4-Bromomethyl-6,7-dimethoxycoumarin |

| CAS Number | 88404-25-5 |

| Molecular Formula | C₁₂H₁₁BrO₄ |

| Molecular Weight | 299.12 g/mol |

| Melting Point | 212-216 °C |

| Fluorescence Excitation (max) | ~362 nm |

| Fluorescence Emission (max) | ~442 nm |

Note: Excitation and emission maxima can vary depending on the solvent and the derivatized analyte.

Pre-column derivatization is a crucial technique in modern analytical chemistry for improving the detectability and chromatographic behavior of analytes. In this context, 4-bromomethyl-6,7-dimethoxycoumarin serves as an exemplary pre-column derivatization reagent. sigmaaldrich.com The process involves mixing the sample containing the target carboxylic acids with the reagent before injection into the HPLC system.

The reaction creates a stable, highly fluorescent derivative that is easily separated on a reversed-phase HPLC column. This approach offers several advantages:

Enhanced Sensitivity: The high quantum yield of the coumarin fluorophore allows for detection limits in the femtomole range. rsc.org

Improved Selectivity: Fluorescence detection is inherently more selective than UV detection, reducing interference from co-eluting non-fluorescent matrix components.

Versatility: The method is applicable to a wide range of carboxylic acids.

The derivatization of 4-phthalimidylmethyl-6,7-dimethoxycoumarin itself is not a standard procedure; rather, this compound represents a product of derivatizing a different class of molecules. The phthalimide (B116566) group can be removed to yield a primary amine, 4-aminomethyl-6,7-dimethoxycoumarin, which can then be used to label molecules containing, for example, activated carboxyl groups.

The 6,7-dimethoxycoumarin core is an excellent fluorophore for labeling biomolecules. While the phthalimidyl group in this compound protects a primary amine, its removal via hydrazinolysis (the Ing-Manske procedure) would yield 4-aminomethyl-6,7-dimethoxycoumarin. This resulting aminocoumarin is a versatile labeling agent that can be covalently attached to various biomolecules, such as proteins, peptides, and nucleic acids, through their carboxylic acid groups (after activation) or other suitable functional groups.

Once a biomolecule is labeled with the 6,7-dimethoxycoumarin moiety, it can be visualized and quantified in a variety of biochemical assays, including:

Fluorescence Microscopy: To study the localization and trafficking of the labeled biomolecule within cells.

Flow Cytometry: To identify and sort cells based on the presence of the labeled biomolecule.

Immunoassays: As a fluorescent tag for antibodies or antigens.

The sensitivity of the coumarin's fluorescence to its environment can also provide information about the conformational state or binding interactions of the labeled biomolecule. nih.gov

Contributions to Enzyme Kinetics and Mechanistic Elucidation

Fluorescent probes are powerful tools for studying the dynamics and mechanisms of enzyme-catalyzed reactions. The change in fluorescence intensity, wavelength, or polarization upon substrate binding, product release, or conformational changes in the enzyme can provide real-time kinetic information.

The fluorescence of coumarin derivatives is often sensitive to the polarity and viscosity of their local environment. nih.gov This property can be harnessed to monitor conformational changes in enzymes. If a 6,7-dimethoxycoumarin derivative is strategically placed at a specific site on an enzyme, any change in the local protein structure around the probe during the catalytic cycle can lead to a measurable change in its fluorescence signal.

For instance, a shift from a solvent-exposed to a buried hydrophobic environment upon substrate binding would likely result in an increase in fluorescence quantum yield and a blue shift in the emission maximum. This allows researchers to track the dynamics of enzyme conformational changes in real-time.

While direct studies using this compound in ATP hydrolysis are not available, the principles of fluorescence spectroscopy and the known interactions of similar heterocyclic structures with ATP-binding sites provide a basis for its potential application. ATP hydrolysis is a fundamental process in cellular energetics and signaling, often catalyzed by enzymes known as ATPases. nih.govsigmaaldrich.com

A fluorescent derivative of 6,7-dimethoxycoumarin could be incorporated into a synthetic ATP analog or used to label the ATPase itself near the ATP-binding pocket. Changes in the fluorescence of the probe could then report on key steps in the ATP hydrolysis cycle:

ATP Binding: A change in fluorescence upon the binding of the coumarin-labeled ATP analog to the enzyme.

Conformational Changes: Alterations in the fluorescence signal as the enzyme changes its conformation to accommodate ATP and prepare for hydrolysis. sigmaaldrich.com

Product Release: A return of the fluorescence to its initial state upon the release of ADP and inorganic phosphate.

This approach would allow for the continuous monitoring of the hydrolysis reaction, providing insights into the kinetics and mechanism of this vital biological process.

The performed searches focused on identifying its role in the detection and quantification of analytes, as well as its potential enhancements in chromatographic separations. However, the search results did not yield any data, research findings, or publications directly related to "this compound."

Information was found for structurally related compounds, such as "4-Bromomethyl-6,7-dimethoxycoumarin" and "6,7-dimethoxycoumarin," which have been utilized as fluorescent labeling and derivatization reagents in high-performance liquid chromatography (HPLC). These related compounds have shown utility in the analysis of various substances.

Nevertheless, due to the strict requirement to focus solely on "this compound," and the absence of any specific research on this particular compound in the available scientific literature, it is not possible to provide the detailed article as requested in the outline. Further research and publication on the synthesis and analytical applications of "this compound" would be necessary to generate the specified content.

Pharmacological and Biological Research Investigations of 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin

Antineoplastic and Antiproliferative Activity Research

No publicly available research data details the evaluation of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin against human cancer cell lines.

There are no studies available that explore the underlying mechanisms of cytotoxicity for this compound.

Antimicrobial Efficacy Studies

Information regarding the activity of this compound against fungal strains is not available in the public domain.

There is no available research on the antibacterial spectrum or the proposed modes of action for this compound.

Neuropharmacological Research Applications

No neuropharmacological research applications for this compound have been reported in the scientific literature.

Amelioration of Neuropathic Pain Models

There is no available scientific literature detailing the investigation of this compound in any models of neuropathic pain.

Investigation of Neurotransmitter System Modulation

There is no available scientific literature describing studies on the modulation of neurotransmitter systems by this compound.

While no direct research on the target compound exists, it is noteworthy that other coumarin (B35378) derivatives have been investigated for their effects on the nervous system. For instance, 5,7-dimethoxycoumarin, also known as citropten, has been studied for its potential to ameliorate vincristine-induced neuropathic pain, with research suggesting a possible role for 5HT3 receptors and monoamines in its mechanism of action. nih.govresearchgate.net However, these findings are specific to 5,7-dimethoxycoumarin and cannot be extrapolated to this compound.

Other Emerging Biological Activities within the Coumarin Class

The broader class of coumarins, to which this compound belongs, has been the subject of extensive research, revealing a wide array of biological activities. The following subsections summarize some of these findings for the general coumarin class, providing context for the potential, though unverified, properties of its derivatives.

Anti-inflammatory and Immunomodulatory Effects

Coumarins are well-recognized for their significant anti-inflammatory and immunomodulatory properties. ebi.ac.uksigmaaldrich.comnih.gov These compounds can modulate the inflammatory response through various mechanisms.

Key Anti-inflammatory Mechanisms of Coumarins:

| Mechanism | Description | Key Molecules Involved |

| Enzyme Inhibition | Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes. ebi.ac.uknih.gov | COX-2, 5-LOX |

| Cytokine Modulation | Reduction of pro-inflammatory cytokine production. ebi.ac.uk | TNF-α, IL-1β, IL-6 |

| Immune Cell Function | Modulation of immune cell activities, including T-lymphocytes and macrophages. sigmaaldrich.com | CD4+ and CD8+ T-cells |

| Antioxidant Activity | Scavenging of free radicals, which contributes to the reduction of inflammation-associated oxidative stress. ebi.ac.uknih.gov | Reactive Oxygen Species (ROS) |

Studies have shown that various coumarin derivatives can influence immune responses at both cellular and humoral levels. researchgate.net For example, certain coumarins have been observed to increase the percentage of CD4+ and CD8+ T-cells. researchgate.net The immunomodulatory effects of coumarins are often attributed to their ability to regulate signaling pathways such as NF-κB and JAK/STAT. sigmaaldrich.com

Cardiovascular and Metabolic System Interactions

The coumarin scaffold is the basis for well-known anticoagulants like warfarin. nih.gov Beyond anticoagulation, coumarins exert direct effects on the cardiovascular system that are not dependent on their antioxidant activity. nih.gov

Cardiovascular and Metabolic Effects of Coumarins:

| Effect | Mechanism of Action |

| Antiplatelet Activity | Inhibition of various pathways leading to platelet aggregation. nih.gov |

| Vasodilatory Potential | Inhibition of intracellular calcium concentration increase in vascular smooth muscle cells and NO-mediated vasodilation. nih.gov |

| Antihypertensive Effects | Some coumarins have demonstrated the ability to lower blood pressure. |

| Metabolic Regulation | Certain coumarins have shown antihyperglycemic and antihyperlipidemic actions. |

Research has indicated that the vasodilatory effects of some coumarins are linked to the inhibition of calcium influx in smooth muscle cells. Furthermore, studies on animal models have suggested the potential of certain coumarins to improve cardiometabolic syndrome by affecting blood pressure, and lipid and glucose metabolism.

Gastrointestinal Protective Properties

Several coumarin derivatives have been reported to exhibit gastroprotective effects in various experimental models. These protective actions are mediated through multiple pathways.

Gastroprotective Mechanisms of Coumarins:

| Mechanism | Description |

| Prostaglandin Stimulation | Involvement of endogenous prostaglandins in the gastroprotective action of some coumarins. |

| Nitric Oxide (NO) Synthesis | Stimulation of nitric oxide synthesis, which plays a role in mucosal defense. |

| Antioxidant Enzyme Modulation | Reduction of free radicals and modulation of antioxidant enzyme systems. |

| Inhibition of Gastric Acid Secretion | Some synthetic coumarins have shown potential to inhibit gastric acid secretion. |

Studies have demonstrated that the gastroprotective activity of certain coumarins is linked to the involvement of endogenous sulfhydryls and nitric oxide. For other coumarins, the protective effect appears to be mediated by prostaglandins. These findings highlight the potential of the coumarin structure as a basis for developing agents that protect the gastric mucosa.

Computational Chemistry and Molecular Modeling Approaches for 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin

In Silico Prediction of Molecular Behavior and Properties

In silico methods are crucial for predicting the physicochemical properties and behavior of molecules like 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, offering insights that can guide laboratory research.

Electronic Structure Calculations

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the quantum-chemical properties of a molecule. nih.gov For this compound, DFT methods like B3LYP could be used to optimize the molecular geometry and calculate properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

These calculations would reveal the most electron-rich and electron-poor regions of the molecule, predicting its reactivity and intermolecular interaction sites. The HOMO-LUMO energy gap is a key parameter indicating the molecule's kinetic stability and electronic excitation properties. researchgate.net

Table 1: Hypothetical Data from Electronic Structure Calculations for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Note: The data in this table is illustrative and not based on published results for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule over time. An MD simulation for this compound would model the movement of its atoms by solving Newton's equations of motion, providing a dynamic view of its behavior in a simulated environment (e.g., in a solvent like water or DMSO).

This analysis would identify the most stable, low-energy conformations of the molecule, revealing the flexibility of the phthalimidylmethyl substituent relative to the rigid coumarin (B35378) core. Understanding the preferred shapes of the molecule is essential for predicting how it might interact with biological targets. mdpi.com

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods can map out the energetic pathways of chemical reactions, providing a deeper understanding than experimental methods alone.

Transition State Analysis of Synthetic Reactions

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy point along a reaction coordinate. For a key synthetic step, such as the alkylation of a coumarin precursor with N-(bromomethyl)phthalimide, transition state analysis would calculate the activation energy. This value is directly related to the reaction rate and can help chemists optimize reaction conditions (e.g., temperature, catalyst) to improve product yield. nih.gov

Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com Given that many coumarin derivatives exhibit biological activity, docking studies for this compound could screen its binding affinity against various protein targets, such as enzymes or receptors implicated in disease.

The process involves placing the 3D structure of the coumarin derivative into the binding site of a protein and using a scoring function to estimate the strength of the interaction. The results would highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the protein-ligand complex. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent therapeutic agents. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Binding Site Prediction and Characterization

The first step in understanding the mechanism of action for a potential drug is to identify its binding site on a biological target, typically a protein. Computational methods for binding site prediction analyze the protein's surface to identify pockets and cavities that are suitable for ligand binding. These methods consider factors such as shape, size, and the physicochemical properties of the pocket.

For coumarin derivatives, which are known to interact with a variety of protein targets, identifying the specific binding site is crucial. Computational tools can analyze the protein's structure to locate potential binding pockets. The characterization of these sites involves identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the coumarin scaffold. While specific studies on this compound are not detailed in the provided information, the general approach would involve using software to predict and rank potential binding sites on a target protein.

Methods for predicting binding sites can be broadly categorized into geometry-based, energy-based, and knowledge-based approaches. Geometry-based methods identify cavities on the protein surface. Energy-based methods calculate the interaction energy between the protein and a probe molecule to find favorable binding spots. Knowledge-based methods utilize information from known protein-ligand complexes to predict new binding sites. The conservation of amino acid residues within a binding site across related proteins can also be a strong indicator of a functional pocket. For instance, in G-protein coupled receptors (GPCRs) and ion channels, binding site residues often exhibit higher conservation scores compared to other surface residues. nih.gov

Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Once a potential binding site has been identified, molecular docking is employed to predict the preferred orientation of the ligand (this compound) when bound to the protein. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. This provides a static picture of the binding mode and an estimate of the binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the compound-target complex. MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com This allows researchers to observe the stability of the predicted binding pose, the flexibility of the protein and ligand, and the specific interactions that stabilize the complex. mdpi.com For coumarin derivatives, MD simulations can reveal how the phthalimidylmethyl and dimethoxy groups contribute to binding and selectivity. These simulations can also help in understanding the structural basis for the activity of different derivatives.

For example, in studies of peptidomimetic inhibitors targeting plasmepsin IV, a key protein in the malaria parasite, molecular docking and MD simulations were used to understand their binding and selectivity against the human equivalent, cathepsin D. nih.gov This type of computational approach allows for a detailed analysis of van der Waals and electrostatic interactions, providing insights for designing more potent and selective inhibitors. nih.gov

Computational Design and Optimization of this compound Derivatives

Computational methods are not only used to understand existing compounds but also to design new and improved derivatives. By leveraging the insights gained from binding site analysis, docking, and molecular dynamics, researchers can rationally design new molecules with enhanced properties.

Virtual Screening for Novel Analogues with Desired Properties

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening. There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity to find new compounds with similar properties.

Structure-based virtual screening uses the three-dimensional structure of the target protein to dock candidate molecules and score their potential binding affinity.

For this compound, a virtual screening campaign could be initiated to find novel analogues with, for example, improved anticancer activity. nih.gov A library of compounds with similar scaffolds could be computationally screened against a known cancer target.

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.comnih.gov Computational methods play a significant role in establishing these relationships. By analyzing a series of related compounds and their measured activities, quantitative structure-activity relationship (QSAR) models can be developed. These models use molecular descriptors (physicochemical properties, topological indices, etc.) to create a mathematical equation that can predict the activity of new, untested compounds.

For coumarin derivatives, SAR studies have been instrumental in identifying key structural features that contribute to their biological effects, such as anticancer and antifungal activities. nih.govmdpi.comresearchgate.netmdpi.com For instance, studies on 4-methylcoumarin derivatives have shown that the nature and position of substituents on the coumarin ring significantly impact their cytotoxic effects on cancer cell lines. nih.gov Similarly, for 4-senecioyloxymethyl-6,7-dimethoxycoumarin, it was found that the 6,7-dimethoxy moiety is important for its bioactivity. nih.gov

Predictive QSAR models for this compound derivatives could be developed to guide the synthesis of new analogues with optimized activity. These models would help in prioritizing which modifications to the lead compound are most likely to result in improved therapeutic properties.

Future Directions and Translational Research Potential for 4 Phthalimidylmethyl 6,7 Dimethoxycoumarin

Development of Next-Generation Fluorescent Probes and Imaging Agents

The inherent fluorescence of the coumarin (B35378) nucleus is a cornerstone of its utility. Coumarin derivatives are known for their high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local microenvironment, making them excellent candidates for fluorescent probes. niscair.res.innih.gov The 6,7-dimethoxy substitution pattern, as seen in the parent compound scoparone, contributes to these favorable photophysical properties. frontiersin.orgnih.gov

The introduction of a phthalimidylmethyl group at the 4-position is anticipated to modulate these fluorescent properties in several ways. The phthalimide (B116566) moiety itself is a large, planar, and electron-withdrawing group. This can influence the intramolecular charge transfer (ICT) characteristics of the coumarin system, which is a key mechanism governing the fluorescence of many coumarin-based probes. niscair.res.in The interaction between the phthalimide and the coumarin core could lead to new probes with enhanced sensitivity to specific analytes or environmental conditions.

Future research in this area could focus on:

Ion Sensing: The phthalimide group contains two carbonyl oxygens that could potentially act as a chelation site for metal ions. This could be exploited to develop selective fluorescent probes for biologically important cations.

Targeted Imaging: The phthalimide group offers a handle for further chemical modification. By attaching targeting ligands (e.g., peptides, antibodies, or small molecules), next-generation probes could be designed to specifically accumulate in certain cell types or organelles, enabling targeted bioimaging.

Ratiometric Probes: The modular nature of the 4-phthalimidylmethyl-6,7-dimethoxycoumarin scaffold could be leveraged to create ratiometric fluorescent probes. By introducing a second fluorophore or an environmentally sensitive group, probes could be developed that exhibit a change in the ratio of two emission wavelengths upon interaction with an analyte, providing more quantitative and reliable measurements.

Advancement of Therapeutic Agents based on the this compound Scaffold

Coumarins are not only fluorescent but also possess a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. frontiersin.orgnih.gov The 6,7-dimethoxycoumarin (scoparone) itself has been investigated for its therapeutic potential. nih.gov The phthalimide moiety is also a well-known pharmacophore, most famously associated with the immunomodulatory and anticancer effects of thalidomide (B1683933) and its analogs.

The combination of these two pharmacophores in this compound could lead to synergistic or novel therapeutic activities. Key areas for future therapeutic development include:

Anticancer Agents: Both coumarins and phthalimides have demonstrated anticancer properties through various mechanisms. The hybrid molecule could be investigated for its ability to inhibit cancer cell proliferation, induce apoptosis, or modulate signaling pathways relevant to cancer, such as the HGF/c-Met signaling pathway, which is targeted by some 6,7-dimethoxyquinoline (B1600373) derivatives. nih.gov

Anti-inflammatory and Immunomodulatory Drugs: Given the known anti-inflammatory effects of some coumarins and the immunomodulatory profile of phthalimides, this compound could be a starting point for the development of new treatments for inflammatory and autoimmune diseases. frontiersin.org

Antiviral Agents: Coumarins have been explored as lead structures for the development of antiviral agents against a range of viruses. nih.govnih.gov The specific contribution of the phthalimidylmethyl group to this activity would be a key area of investigation.

Integration with Advanced Biotechnologies for Diagnostic and Research Tools

The unique properties of this compound make it a candidate for integration with a variety of advanced biotechnologies. Its fluorescent nature and potential for bioactivity open up possibilities for its use as a tool in diagnostics and fundamental research.

Fluorescent Labeling: The precursor to this compound, 4-bromomethyl-6,7-dimethoxycoumarin (B14644), is already utilized as a fluorescent labeling reagent for carboxylic acids in HPLC. sigmaaldrich.com The phthalimidylmethyl derivative could be similarly employed or further modified for more specific labeling of biomolecules such as proteins or nucleic acids.

High-Throughput Screening: The compound could be used as a fluorescent probe in high-throughput screening assays to identify new drug leads or to study biological processes. For example, its fluorescence might be quenched or enhanced upon binding to a specific protein, providing a readout for screening large libraries of compounds.

Theranostics: The combination of a fluorescent reporting group and a potentially therapeutic scaffold raises the possibility of developing "theranostic" agents. Such a molecule could be used for both diagnosing a disease through imaging and delivering a therapeutic effect to the same location.

Addressing Research Gaps and Exploring Emerging Applications in Chemical Biology

The primary research gap concerning this compound is the lack of direct experimental data on its synthesis, photophysical properties, and biological activity. Future research should prioritize the following:

Synthesis and Characterization: The first step will be to develop and optimize a synthetic route to this compound, likely from a precursor such as 4-bromomethyl-6,7-dimethoxycoumarin and potassium phthalimide. Full characterization of the compound's structure and purity will be essential.

Photophysical Studies: A detailed investigation of its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents and biological media is needed to understand its potential as a fluorescent probe.

Biological Evaluation: Systematic screening of the compound for various biological activities, including cytotoxicity against cancer cell lines, anti-inflammatory effects, and antiviral activity, will be crucial to uncover its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Once initial data is obtained, SAR studies involving modification of the phthalimide ring or the coumarin core could lead to the development of analogs with improved properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling phthalimide derivatives with 6,7-dimethoxycoumarin precursors. Key steps include:

- Friedel-Crafts alkylation for introducing the phthalimidylmethyl group at the 4-position of coumarin .

- Use of Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) to enhance regioselectivity and yield .

- Solvent optimization: Dichloromethane (DCM) or chloroform improves solubility, while DMSO aids in polar reaction conditions .

- Yield improvement strategies: Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization from ethanol .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Coumarin backbone : δ 6.2–6.8 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups) .

- Phthalimidylmethyl : δ 4.5–5.0 ppm (CH₂ linker) and δ 7.6–7.8 ppm (phthalimide aromatic protons) .

- IR spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (phthalimide C=O) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z calculated for C₂₀H₁₅NO₆ (e.g., 365.23 g/mol) .

Q. What validated HPLC or TLC methods are available for purity analysis of this compound?

- Methodological Answer :

- HPLC conditions :

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow rate: 1.0 mL/min; detection at 320 nm .

- TLC conditions :

- Silica gel G plates; developing solvent: dichloromethane:acetone (7:1 v/v).

- Visualization under UV 254 nm; Rf ≈ 0.5–0.6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for structurally similar coumarin derivatives?

- Methodological Answer :

- Case Study : A structural revision of 5-hydroxy-6,7-dimethoxycoumarin (tomentin) vs. 5-hydroxy-6,8-dimethoxycoumarin (arteminin) was resolved using:

- ¹³C NMR comparisons : Tomentin shows δ 148.2 ppm (C-6) and δ 142.1 ppm (C-7), distinct from arteminin .

- Database cross-referencing : Tools like "CSEARCH-Robot-Referee" (700,000+ spectra) identify discrepancies by matching experimental data to known structures .

- Recommendation : Validate ambiguous structures with X-ray crystallography or 2D NMR (COSY, HSQC) .

Q. What strategies are effective for studying the biological activity of this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer :

- Bioassay-guided fractionation :

Extract fractionation via flash chromatography (hexane:ethyl acetate gradients).

Test fractions for activity (e.g., antifungal assays against Phytophthora spp. ).

Identify active fractions using LC-MS/MS and compare retention times with synthetic standards .

- In vitro models : Use cell lines (e.g., human cancer cells) to assess cytotoxicity (MTT assay) and IC₅₀ values .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for coumarin derivatives?

- Methodological Answer :

- Key modifications :

- Vary substituents at C-4 (e.g., phthalimidylmethyl vs. bromomethyl) to assess steric/electronic effects .

- Alter methoxy group positions (C-6,7 vs. C-5,8) to study hydrogen bonding and lipophilicity .

- In silico approaches : Molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., aldose reductase ).

Retrosynthesis Analysis